Product packaging for 4-Methoxy-2-methylbenzoyl chloride(Cat. No.:CAS No. 31310-08-4)

4-Methoxy-2-methylbenzoyl chloride

Cat. No.: B1626463
CAS No.: 31310-08-4
M. Wt: 184.62 g/mol
InChI Key: OPLXJLGRDDNPOW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acyl Chloride Chemistry

The journey of acyl chlorides began in the mid-19th century, with the first synthesis of a simple acyl chloride, acetyl chloride, by French chemist Charles Gerhardt in 1852. This discovery opened a new chapter in organic synthesis, providing chemists with a highly reactive functional group capable of forming esters, amides, and other carbonyl derivatives with great efficiency. fishersci.com Initially, the synthesis of acyl chlorides relied on reagents like phosphorus pentachloride (PCl₅) and, later, thionyl chloride (SOCl₂), which are still in common use today.

The development of aromatic acyl chlorides, such as benzoyl chloride, expanded the synthetic toolbox further. These compounds undergo reactions like the Friedel-Crafts acylation to form benzophenones and can be used to introduce the benzoyl protecting group in complex syntheses. Over the years, research has focused on developing milder and more selective methods for their preparation and use, including the use of oxalyl chloride and various catalytic systems. chemicalbook.com

Significance of 4-Methoxy-2-methylbenzoyl Chloride within Aromatic Acyl Halide Chemistry

While specific research literature on this compound is limited, its significance can be inferred from the well-documented importance of its structural analogs, particularly 4-methoxybenzoyl chloride. The substituents on the aromatic ring play a critical role in modulating the reactivity of the acyl chloride group.

The 4-methoxy group is an electron-donating group, which can stabilize the transition states in electrophilic aromatic substitution reactions and influence the reactivity of the acyl chloride. Its presence is a key feature in molecules with biological activity. For instance, 4-methoxybenzoyl chloride is a known precursor in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which have been investigated as potential anti-cancer agents. ganeshremedies.com It is also used in the synthesis of coumarin (B35378) dimers with potential HIV-1 inhibitory activity. taylorandfrancis.com

The addition of a 2-methyl group, as in this compound, introduces both steric and electronic effects. The methyl group is also electron-donating, further influencing the electronic properties of the benzene (B151609) ring. More significantly, its position ortho to the benzoyl chloride functionality introduces steric hindrance, which can affect the reactivity of the acyl chloride in acylation reactions. This steric hindrance can be exploited to achieve regioselectivity in certain synthetic transformations. A closely related isomer, 3-Methoxy-2-Methylbenzoyl Chloride (MMBC), is noted as a specialty chemical, indicating the industrial relevance of this substitution pattern. screener.in

The combination of these substituents makes this compound a potentially valuable intermediate for the synthesis of complex, highly substituted molecules in pharmaceutical and materials science research.

Table 1: Physicochemical Properties of 4-Methoxybenzoyl chloride (a close analog)

PropertyValueReference(s)
CAS Number100-07-2 sigmaaldrich.com
Molecular FormulaC₈H₇ClO₂ sigmaaldrich.com
Molecular Weight170.59 g/mol sigmaaldrich.com
Boiling Point262-263 °C sigmaaldrich.com
Melting Point22 °C sigmaaldrich.com
Density1.260 g/mL at 20 °C sigmaaldrich.com

Contemporary Research Challenges and Opportunities for Substituted Benzoyl Chlorides

The field of substituted benzoyl chloride chemistry continues to evolve, with ongoing research addressing several challenges and exploring new opportunities.

Challenges:

Synthesis and Purity: The preparation of substituted benzoyl chlorides can be challenging, particularly for those with sensitive functional groups. The accessibility of the corresponding substituted benzoic acids or benzotrichlorides can be limited. google.com Furthermore, the formation of byproducts during chlorination can complicate purification and affect the quality of the final product. google.com

Selective Functionalization: Achieving regioselectivity in the reactions of substituted benzoyl chlorides remains a key challenge. The development of methods for the selective functionalization of specific C-H bonds in the presence of the highly reactive acyl chloride group is an active area of research. nih.govacs.org

Handling and Stability: Acyl chlorides are sensitive to moisture and react with water, which necessitates handling under anhydrous conditions. fishersci.com This can add complexity and cost to synthetic procedures.

Opportunities:

Novel Catalytic Methods: There is significant interest in the development of new catalytic systems for the synthesis and application of substituted benzoyl chlorides. This includes the use of photocatalysis to generate acyl radicals under mild conditions, opening up new reaction pathways. sigmaaldrich.comorganic-chemistry.org Inverse phase transfer catalysis has also been explored for reactions involving benzoyl chloride. researchgate.net

Applications in Drug Discovery and Materials Science: Substituted benzoyl chlorides are valuable reagents for creating libraries of compounds for high-throughput screening in drug discovery. nih.govresearchgate.net They are also used to synthesize advanced materials, such as modified polymers and organic light-emitting diodes (OLEDs). sigmaaldrich.com

Derivatization Reagents: Benzoyl chloride and its derivatives are used as derivatizing agents to improve the detection and quantification of various analytes, including neurotransmitters and lipids, in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Table 2: Common Reactions of Benzoyl Chlorides

Reaction TypeReactantProduct
Acylation of AlcoholsAlcohol (R'-OH)Ester (RCOOR')
Acylation of AminesAmine (R'NH₂)Amide (RCONHR')
Friedel-Crafts AcylationAromatic CompoundBenzophenone Derivative
HydrolysisWater (H₂O)Carboxylic Acid (RCOOH)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1626463 4-Methoxy-2-methylbenzoyl chloride CAS No. 31310-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31310-08-4

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

4-methoxy-2-methylbenzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3

InChI Key

OPLXJLGRDDNPOW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C(=O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)Cl

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 4 Methoxy 2 Methylbenzoyl Chloride

Conventional and Emerging Synthetic Routes to Aromatic Acyl Chlorides

Aromatic acyl chlorides are valuable reactive intermediates in organic synthesis, and their preparation has been the subject of extensive research. The most common approach involves the conversion of the corresponding carboxylic acid.

Direct Chlorination of Carboxylic Acid Precursors

Common chlorinating agents include:

Thionyl chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. chemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas, which can be readily removed from the reaction mixture. chemguide.co.uk For instance, 4-methoxybenzoyl chloride is synthesized by the direct chlorination of 4-methoxybenzoic acid with thionyl chloride. chemicalbook.comprepchem.com A similar procedure would be expected for the synthesis of 4-methoxy-2-methylbenzoyl chloride from 4-methoxy-2-methylbenzoic acid. The reaction is often carried out in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. prepchem.com

Oxalyl chloride ((COCl)₂): Another effective reagent for this conversion is oxalyl chloride. chemicalbook.com It is often preferred for its milder reaction conditions and the fact that the byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, simplifying purification. orgsyn.org The synthesis of various aryl acid chlorides has been successfully achieved using oxalyl chloride in the presence of a catalytic amount of DMF in a solvent like dichloromethane (B109758). chemicalbook.comorgsyn.org

Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (B1173362) (PCl₃): These reagents are also capable of converting carboxylic acids to acyl chlorides. chemguide.co.uk However, their use can be complicated by the formation of phosphorus-based byproducts that may require more rigorous purification steps. chemguide.co.uk

A general procedure for the synthesis of an aryl acid chloride, which can be adapted for this compound, is presented in the table below.

Table 1: General Procedure for Aryl Acid Chloride Synthesis

Step Procedure
1. Reactant Setup The aryl carboxylic acid is dissolved in a suitable inert solvent (e.g., dichloromethane, benzene) in a reaction flask equipped with a stirrer and a reflux condenser. chemicalbook.comprepchem.com
2. Reagent Addition The chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added to the stirred solution, often at room temperature or with gentle heating. chemicalbook.comprepchem.com A catalytic amount of DMF may also be added. chemicalbook.com
3. Reaction The mixture is stirred for a period ranging from one to several hours, depending on the reactivity of the substrate and the reagent used. The reaction progress can be monitored by the cessation of gas evolution. chemicalbook.com
4. Isolation The excess solvent and volatile byproducts are removed under reduced pressure. The resulting crude acyl chloride can then be purified by distillation. chemguide.co.ukchemicalbook.com

Considerations for Ortho-Substituted Aromatic Acid Chlorides

The presence of a methyl group at the ortho-position to the carboxylic acid function in 4-methoxy-2-methylbenzoic acid introduces steric hindrance. This can potentially influence the rate of the chlorination reaction. acs.org Generally, increased steric bulk around the reaction center can slow down the approach of the chlorinating agent. acs.org However, the synthesis of other ortho-substituted benzoyl chlorides is well-documented, suggesting that while reaction times might need to be adjusted, the synthesis is generally feasible. For instance, the synthesis of o-chlorobenzoyl chloride is achieved by reacting o-chlorobenzaldehyde with chlorine at elevated temperatures. While this starts from an aldehyde, it demonstrates the formation of an ortho-substituted benzoyl chloride. In the case of converting an ortho-substituted benzoic acid, the choice of a less bulky and more reactive chlorinating agent like oxalyl chloride might be advantageous.

Green Chemistry Principles in this compound Production

The traditional methods for synthesizing acyl chlorides often involve the use of hazardous reagents and generate significant waste. In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes.

Key considerations for a greener synthesis of this compound would include:

Atom Economy: The use of reagents like oxalyl chloride is advantageous as the byproducts are gaseous and can be easily removed, leading to higher atom economy compared to methods using phosphorus-based reagents. orgsyn.org

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) with greener alternatives such as dichloromethane (while still a halogenated solvent, it is often preferred over more toxic options) or exploring solvent-free reaction conditions is a key goal.

Catalysis: The use of catalytic amounts of reagents, such as DMF in the chlorination with oxalyl chloride, is a fundamental principle of green chemistry. chemicalbook.com Research into novel, more efficient, and recyclable catalysts is an ongoing area of interest. For example, methods for purifying acid chlorides have been developed that can reduce waste.

Alternative Reagents: There is ongoing research into alternative, less hazardous chlorinating agents. For example, a method for preparing acyl chlorides from silicon tetrachloride, a byproduct of the polysilicon and organosilicon industries, has been reported. google.com This approach could potentially offer a more sustainable route to acyl chlorides in the future. google.com

Furthermore, developing one-pot syntheses where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. While a specific green synthesis for this compound is not detailed in the literature, the application of these general principles to its synthesis is a clear direction for future methodological development. For instance, the use of phosphate (B84403) buffers as a solvent for the reaction of acid chlorides to form amides represents a green chemical method that could be applied in subsequent reactions involving this compound. tandfonline.com

Elucidation of Reaction Mechanisms and Kinetics of 4 Methoxy 2 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

The most characteristic reaction of 4-methoxy-2-methylbenzoyl chloride is nucleophilic acyl substitution, where the chloride, an excellent leaving group, is displaced by a nucleophile. This pathway is fundamental to the synthesis of a wide array of carboxylic acid derivatives.

This compound serves as a versatile reagent for the synthesis of esters, amides, and thioesters through reactions with alcohols, amines, and thiols, respectively. These transformations generally proceed via a nucleophilic addition-elimination mechanism.

Esterification: The reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, yields the corresponding ester. For instance, the reaction of this compound with an alcohol (R-OH) proceeds as follows:

Step 1: Nucleophilic Attack. The lone pair of the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

Step 2: Formation of a Tetrahedral Intermediate. This attack results in a transient tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the attacking oxygen acquires a positive charge.

Step 3: Elimination of the Leaving Group. The carbonyl double bond is reformed by the expulsion of the chloride ion.

Step 4: Deprotonation. The base removes the proton from the oxonium ion, yielding the final ester product and pyridinium (B92312) chloride.

An example includes the synthesis of ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate, where this compound reacts with the enolate of ethyl malonate. scbt.com

Amidation: Similarly, primary and secondary amines react readily with this compound to form amides. The mechanism is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile. fishersci.com Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the liberated HCl. Alternatively, an auxiliary base can be employed.

Thioesterification: Thioesters can be prepared by the reaction of this compound with a thiol. The mechanism mirrors that of esterification and amidation, with the sulfur atom of the thiol serving as the nucleophile.

These reactions are often rapid and can be performed under mild conditions, making this compound a useful building block in organic synthesis.

The reactivity of this compound in nucleophilic acyl substitution is significantly influenced by the steric and electronic properties of its substituents.

Electronic Effects: The methoxy (B1213986) group at the para-position (C4) is an electron-donating group due to its +M (mesomeric) effect. This effect increases the electron density of the benzene (B151609) ring and, to a lesser extent, the carbonyl carbon. This donation of electron density slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoyl chloride. mdpi.com However, the electron-donating nature of the methoxy group can stabilize the transition state leading to the acylium ion in more dissociative (SN1-like) mechanisms.

SubstituentPositionElectronic EffectSteric Effect on Reactivity
4-MethoxyParaElectron-donating (+M)Minimal
2-MethylOrthoWeakly electron-donating (+I)Hindering

Solvolysis Reactions and Rate-Determining Steps

Solvolysis, the reaction of a substrate with the solvent, is a key probe for elucidating reaction mechanisms. For acyl chlorides, solvolysis typically involves reaction with solvents like water, alcohols, or carboxylic acids.

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms ranging from a dissociative, SN1-like pathway involving a discrete acylium ion intermediate, to an associative, SN2-like pathway with a concerted or addition-elimination process. nih.gov

SN1-like Mechanism: This pathway is favored by polar, non-nucleophilic solvents and by electron-donating substituents that can stabilize the formation of a positive charge on the carbonyl carbon (an acylium ion). The 4-methoxy group in this compound would facilitate this pathway.

SN2-like Mechanism: This pathway is favored by more nucleophilic solvents and is characterized by the solvent molecule assisting in the departure of the leaving group.

For substituted benzoyl chlorides, the operative mechanism is highly dependent on the solvent and the nature of the substituents. google.com Studies on the solvolysis of p-methoxybenzoyl chloride, a close analog, have shown that in highly ionizing, weakly nucleophilic solvents, the reaction proceeds through a dominant cationic channel (SN1-like). nih.gov In more nucleophilic solvents, a greater degree of nucleophilic solvent participation (SN2-like character) is observed. scispace.com The presence of the ortho-methyl group in this compound can introduce steric hindrance that may disfavor the backside attack characteristic of a pure SN2 mechanism, potentially pushing the mechanism towards a more dissociative pathway compared to unhindered analogs.

The Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms by correlating the reaction rate constant (k) with the ionizing power of the solvent (Y) and its nucleophilicity (N):

log(k/k₀) = mY + lN

where k₀ is the rate constant in a reference solvent (80% ethanol/20% water), 'm' is the sensitivity to solvent ionizing power, and 'l' is the sensitivity to solvent nucleophilicity. sigmaaldrich.comshreesulphuric.com

A high 'm' value (close to 1.0) suggests an SN1-like mechanism with a charge-separated transition state resembling an acylium ion.

A significant 'l' value indicates a mechanism with substantial nucleophilic solvent assistance (SN2-like).

ParameterInterpretation in Solvolysis of Benzoyl Chlorides
m (sensitivity to Y)High value (≈1.0) indicates a dissociative (SN1-like) mechanism.
l (sensitivity to N)High value indicates an associative (SN2-like) mechanism.
k/k₀ Ratio of rate constants in the studied solvent versus the reference solvent.

Radical Chemistry and Photoredox Catalysis

While the ionic reactions of acyl chlorides are most common, this compound can also participate in radical reactions, particularly under photochemical conditions.

Recent advancements in synthetic methodology have shown that 4-methoxybenzoyl chloride can serve as a precursor to acyl radicals through visible-light photoredox catalysis. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the acyl chloride. This process can lead to the cleavage of the carbon-chlorine bond, generating a 4-methoxy-2-methylbenzoyl radical.

A plausible mechanism involves the reduction of the benzoyl chloride by the excited state of a photocatalyst. nih.gov This acyl radical is a highly reactive intermediate that can then participate in various bond-forming reactions, such as addition to alkenes or alkynes, enabling the synthesis of complex heterocyclic structures. nih.gov

Furthermore, the chlorination of 4-methoxybenzoyl chloride itself can proceed through a radical mechanism, particularly when initiated by UV light or a radical-forming agent. However, it has also been demonstrated that chlorination of the methoxy group can occur at high temperatures in the absence of radical initiators, suggesting that multiple pathways for radical generation and reaction are possible depending on the reaction conditions. The field of photoredox catalysis is rapidly expanding, and the use of substituted benzoyl chlorides like this compound as radical precursors is a promising area of ongoing research.

Generation and Reactivity of Acyl Radicals

The generation of acyl radicals from aroyl chlorides is a topic of significant interest, particularly in the context of visible-light photocatalysis. sigmaaldrich.comnih.gov For the related 4-methoxybenzoyl chloride, it has been demonstrated that it can serve as a precursor to acyl radicals. sigmaaldrich.comchemicalbook.comshreesulphuric.com This process typically involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) with the aroyl chloride or an intermediate formed from it.

Application in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The application of acyl radicals in the formation of new carbon-carbon and carbon-heteroatom bonds is a powerful tool in organic synthesis. nih.gov These reactions, such as Giese-type additions, are valuable for constructing complex molecular architectures. For instance, acyl radicals derived from 4-methoxybenzoyl chloride have been utilized in the synthesis of various heterocyclic compounds and in acylation reactions. sigmaaldrich.comnih.gov

A search for direct applications of this compound in such bond-forming reactions did not yield specific examples. It is conceivable that the 4-methoxy-2-methylbenzoyl radical, once formed, would participate in similar addition reactions to alkenes or engage in couplings to form new C-C or C-heteroatom bonds. However, the substrate scope and reaction efficiency would likely be impacted by the steric bulk of the ortho-methyl group, which could disfavor the formation of sterically congested products.

Electrophilic and Metal-Catalyzed Transformations

As an acyl chloride, this compound is an inherent electrophile and is expected to undergo standard nucleophilic acyl substitution reactions with nucleophiles such as alcohols, amines, and organometallic reagents. The electron-donating methoxy group at the para-position enhances the electron density of the aromatic ring, while the acyl chloride group itself is a powerful electron-withdrawing group, making the carbonyl carbon highly electrophilic.

Metal-catalyzed cross-coupling reactions involving acyl chlorides are a cornerstone of modern synthetic chemistry, enabling the formation of ketones and other carbonyl-containing compounds. Palladium- and nickel-catalyzed reactions are common in this regard. While there is extensive literature on the metal-catalyzed reactions of various aroyl chlorides, specific studies detailing the electrophilic and metal-catalyzed transformations of this compound are not prominently featured in the searched literature. The steric hindrance from the ortho-methyl group could pose a challenge for the oxidative addition step in many catalytic cycles, potentially requiring more reactive catalysts or harsher reaction conditions.

Synthetic Applications and Derivatization Chemistry of 4 Methoxy 2 Methylbenzoyl Chloride

Construction of Complex Organic Scaffolds

The use of acyl chlorides is fundamental to the construction of more complex molecular architectures through the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Substituted Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. Acyl chlorides are often employed as precursors in their synthesis. For instance, the related compound 4-methoxybenzoyl chloride is known to act as a radical precursor in visible-light photocatalysis for synthesizing various heterocycles and is used to create 1,3-diketones which are intermediates for pyrazole (B372694) derivatives. sigmaaldrich.comchemicalbook.com However, a review of the scientific literature indicates that the specific use of 4-methoxy-2-methylbenzoyl chloride for the synthesis of substituted heterocycles is not well-documented.

Utility in Multistep Organic Synthesis Sequences

Acyl chlorides are valuable reagents in lengthy synthesis campaigns toward complex natural products and pharmaceutical agents. Their reactivity allows for the introduction of the benzoyl moiety, which can be a key structural component or a precursor for further transformations. While there are numerous examples of similar compounds in total synthesis, specific and detailed research findings outlining the utility of this compound in multistep organic synthesis sequences are not prominently featured in the available literature.

Preparation of Ligands and Coordination Complexes

The synthesis of specialized ligands for coordination chemistry is a significant area of chemical research, with applications in catalysis and materials science. Acyl chlorides can be used to introduce carbonyl groups into ligand scaffolds. For example, 4-methoxybenzoyl chloride has been used to synthesize acylphosphine ligands, which are valuable in rhodium-catalyzed hydrosilylation reactions. sigmaaldrich.comshreesulphuric.com Despite this precedent with the parent compound, there is a lack of specific documented research detailing the preparation of ligands and coordination complexes derived from this compound.

Functionalization of Macromolecular Systems

The modification of polymers and other macromolecules is crucial for tailoring their physical and chemical properties. The reactivity of acyl chlorides makes them suitable candidates for such functionalization. For instance, research has been conducted on modifying indium tin oxide (ITO), a macromolecular system, with 4-methoxybenzoyl chloride for use in organic light-emitting diodes (OLEDs). sigmaaldrich.comchemicalbook.com However, the application of this compound for the functionalization of macromolecular systems is not specifically described in the reviewed scientific literature.

Contributions to Material Science Precursors

The development of novel materials with unique electronic, optical, or physical properties often relies on the synthesis of highly specific molecular precursors. Acyl chlorides can serve as key building blocks for these precursors. The use of the parent 4-methoxybenzoyl chloride as a precursor for modifying materials used in OLEDs highlights the potential of this class of compounds. sigmaaldrich.comchemicalbook.com Nevertheless, there are no specific, detailed research findings on the contributions of this compound as a precursor in material science.

Advanced Analytical and Spectroscopic Characterization of 4 Methoxy 2 Methylbenzoyl Chloride and Its Derivatives

Elucidation of Molecular Structure using Advanced Nuclear Magnetic Resonance Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Methoxy-2-methylbenzoyl chloride. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The methoxy (B1213986) group (–OCH₃) protons would typically appear as a sharp singlet. The methyl group (–CH₃) protons attached to the aromatic ring would also produce a singlet. The aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts of these protons are influenced by the electron-donating methoxy group and the electron-withdrawing benzoyl chloride group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the benzoyl chloride group would appear at a characteristic downfield chemical shift. The carbon atoms of the aromatic ring would have their chemical shifts influenced by the attached substituents, with the methoxy- and methyl-substituted carbons showing distinct resonances.

For derivatives of this compound, such as amides or esters, NMR spectroscopy is invaluable for confirming the successful transformation of the benzoyl chloride moiety. For instance, in the formation of an amide, the appearance of a new N-H proton signal (if applicable) and shifts in the aromatic and carbonyl carbon signals would be indicative of the reaction's success. For example, in the ¹H NMR spectrum of N-(3-(trifluoromethyl)phenyl)-4-methylbenzamide, a derivative of a similar benzoyl chloride, a singlet corresponding to the amide proton is observed at 10.53 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy (–OCH₃)~3.8~55
Methyl (–CH₃)~2.4~20
Aromatic (Ar–H)6.7 - 7.9110 - 165
Carbonyl (C=O)-~168

Mass Spectrometric Approaches for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 184.62 g/mol .

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom, leading to the formation of a stable acylium ion. nist.gov For this compound, this would result in a prominent peak corresponding to the 4-methoxy-2-methylbenzoyl cation. Further fragmentation could involve the loss of a methyl radical from the methoxy group or the loss of carbon monoxide from the acylium ion.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for monitoring reactions involving this compound. nih.govnih.gov By tracking the disappearance of the starting material and the appearance of the product's molecular ion and characteristic fragment ions, the progress of a reaction can be accurately followed. This is particularly useful in complex reaction mixtures where other analytical techniques may lack the necessary resolution. For instance, in the analysis of benzoylated compounds, the benzoyl fragment at m/z 105 is often the most abundant product ion and is used for quantification. nih.govnih.gov

Table 2: Expected Mass Spectrometric Fragments for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure
[M]⁺184.62Molecular ion
[M-Cl]⁺149.064-Methoxy-2-methylbenzoyl cation
[M-Cl-CO]⁺121.064-Methoxy-2-methylphenyl cation
[M-Cl-CH₃]⁺134.042-Methyl-p-quinonemethide cation

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. sapub.org These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

For this compound, the FTIR and Raman spectra would show characteristic absorption bands for the various functional groups. The most prominent band would be the carbonyl (C=O) stretching vibration of the acid chloride, which typically appears at a high frequency, around 1770-1815 cm⁻¹. The presence of the electron-donating methoxy group might slightly lower this frequency. The aromatic C=C stretching vibrations would appear in the region of 1450-1600 cm⁻¹. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹. chemicalforums.com

FTIR and Raman spectroscopy are complementary techniques. sapub.org While the carbonyl stretch is strong in both, the C-Cl stretch is often more prominent in the Raman spectrum. These techniques are particularly useful for monitoring the conversion of the benzoyl chloride to its derivatives. For example, upon reaction with an amine to form an amide, the strong C=O stretching frequency of the acid chloride would be replaced by the amide I band (primarily C=O stretch) at a lower frequency (around 1650 cm⁻¹), and a new N-H stretching band would appear in the region of 3200-3400 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Acid Chloride)Stretching1770 - 1815
C=C (Aromatic)Stretching1450 - 1600
C-O (Methoxy)Asymmetric Stretching~1250
C-O (Methoxy)Symmetric Stretching~1050
C-ClStretching600 - 800

X-ray Crystallography for Solid-State Structural Determination of Key Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, many of its derivatives, such as amides and esters, are crystalline solids suitable for X-ray analysis.

Single-crystal X-ray diffraction analysis of a derivative can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data allows for the unambiguous confirmation of the molecule's connectivity and conformation in the solid state. For example, in the crystal structure of N-(4-Chlorophenyl)-4-methoxybenzamide, a related benzamide (B126) derivative, the dihedral angle between the two benzene (B151609) rings was determined to be 59.24(4)°. researchgate.net Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound.

The crystal packing of the molecules reveals how they arrange themselves in the solid state, providing insights into crystal engineering and polymorphism. For derivatives of this compound, X-ray crystallography can confirm the stereochemistry of the molecule and provide a detailed picture of the interactions that govern its solid-state structure.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 Methylbenzoyl Chloride

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational modeling in this area typically focuses on determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-methoxy-2-methylbenzoyl chloride, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide insight into the spatial arrangement of the methoxy (B1213986) and methyl groups relative to the benzoyl chloride moiety.

Furthermore, DFT can be used to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This is particularly relevant for understanding the rotational barriers of the methoxy and methyl groups.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC=O1.19 Å
Bond LengthC-Cl1.80 Å
Bond LengthC-C (aromatic)1.39 - 1.41 Å
Bond LengthC-O (methoxy)1.36 Å
Bond LengthC-C (methyl)1.51 Å
Bond AngleO=C-Cl120.5°
Bond AngleC-C-C (ring)119.5° - 120.5°
Dihedral AngleC-C-O-C (methoxy)~180° (planar) or other

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Specific DFT calculations for this compound are not available in the reviewed literature.

Frontier Molecular Orbital Analysis in Reaction Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

For this compound, the HOMO would likely be located on the electron-rich aromatic ring, influenced by the electron-donating methoxy group. The LUMO would be expected to be centered on the carbonyl carbon of the acyl chloride group, which is the primary electrophilic site. An analysis of the HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalHypothetical Energy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: These energy values are illustrative and would need to be determined by specific quantum chemical calculations which are not currently available for this compound.

Reaction Mechanism Simulations

Computational simulations are invaluable for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult to observe experimentally.

Transition State Characterization and Activation Energy Calculations

For reactions involving this compound, such as acylation reactions, computational methods can be used to identify the structure of the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction rate.

A detailed computational study would involve locating the transition state geometry and performing frequency calculations to confirm it is a true first-order saddle point on the potential energy surface.

Solvent Effects Modeling

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and rate. youtube.com Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. Modeling the effect of different solvents on the reactions of this compound would provide valuable insights for synthetic chemists.

Intermolecular Interactions and Crystal Packing Studies

The way molecules interact with each other in the solid state determines the crystal structure and macroscopic properties of the material.

A computational investigation of the crystal packing of this compound would involve identifying the most stable arrangement of molecules in a crystal lattice. This would be achieved by exploring potential intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the methoxy group. Such studies are crucial for understanding the physical properties of the solid material. However, published crystallographic data and associated computational packing studies for this specific compound are not available.

Quantitative Structure-Activity Relationship Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. atlantis-press.comresearchgate.net These studies are pivotal in modern drug discovery and development, as they allow for the prediction of the activity of novel compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental screening. biointerfaceresearch.com

For derivatives of this compound, QSAR studies would seek to understand how modifications to the core structure influence a particular biological endpoint. This is achieved by developing a mathematical model that relates one or more physicochemical descriptors of the molecules to their measured activity.

Key Physicochemical Descriptors in QSAR Models

The selection of appropriate descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's physicochemical properties and can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy of the LUMO (ELUMO) has been shown to be an important descriptor in QSAR models for other benzoyl derivatives. atlantis-press.com

Partial Atomic Charges: These describe the distribution of charge within the molecule.

Lipophilic Descriptors: These relate to the hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

LogP (Partition Coefficient): This is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a crucial parameter in many QSAR studies. atlantis-press.com

Steric Descriptors: These describe the size and shape of the molecule, which are important for its ability to fit into a binding site.

Molar Refractivity (MR): This is related to the volume of the molecule and its polarizability.

Molecular Weight (MW): A simple descriptor representing the size of the molecule.

Topological Indices: These are numerical descriptors derived from the graph representation of a molecule and encode information about its size, shape, and branching.

Building and Validating a QSAR Model

The process of building a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. For this compound derivatives, this would involve synthesizing a library of analogs with variations at different positions on the benzoyl ring and potentially on the chloride group.

Descriptor Calculation: A wide range of physicochemical descriptors is calculated for each molecule in the series using specialized software.

Model Development: A mathematical equation is generated to correlate the biological activity with the calculated descriptors. Multiple Linear Regression (MLR) is a common statistical method used for this purpose. nih.gov The goal is to find the best combination of descriptors that results in a statistically significant model.

Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure its reliability. This is typically done using both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model.

External Validation: The model's ability to predict the activity of a set of compounds that were not used in its development (the test set) is evaluated.

A statistically robust QSAR model is characterized by a high correlation coefficient (r²), a low standard error of estimate (SEE), and a high F-test value. atlantis-press.com

Hypothetical QSAR Study of this compound Derivatives

The general structure of these hypothetical derivatives is shown below, with the R group representing the point of variation.

The following interactive data table presents a hypothetical set of data for a QSAR study on these derivatives. The table includes the substituent (R), the experimentally measured biological activity (as pIC₅₀), and several calculated physicochemical descriptors that would be relevant for a QSAR model.

DerivativeRpIC₅₀ClogPELUMO (eV)Molar Refractivity (cm³/mol)
1 -H5.23.1-1.545.2
2 -F5.53.2-1.745.0
3 -Cl5.83.6-1.949.8
4 -Br6.03.8-2.052.7
5 -CH₃5.43.5-1.449.8
6 -NO₂6.22.9-2.547.3
7 -CN5.92.8-2.247.1
8 -OCH₃5.33.0-1.347.9

Based on this hypothetical data, a QSAR analysis could reveal, for instance, that the biological activity is positively correlated with the electron-withdrawing nature of the substituent (as indicated by a more negative ELUMO) and the lipophilicity (ClogP), while being negatively correlated with steric bulk (Molar Refractivity). A potential QSAR equation derived from such data might look like:

pIC₅₀ = -0.8 * ELUMO + 0.5 * ClogP - 0.1 * MR + constant

This equation would suggest that electron-withdrawing and more lipophilic substituents enhance the activity, while bulky substituents are detrimental. Such a model, once validated, could be used to predict the activity of other, yet-to-be-synthesized derivatives of this compound, thereby guiding further drug design efforts.

Patent Landscape and Intellectual Property in 4 Methoxy 2 Methylbenzoyl Chloride Research

Review of Patented Synthetic Methods and Applications

Direct patents for the synthesis of 4-methoxy-2-methylbenzoyl chloride are not prevalent, as its preparation can be accomplished through standard chlorination techniques of the corresponding carboxylic acid. However, its application as a crucial building block is documented in several patents for complex molecules in the life sciences sector.

One significant application is in the development of novel pesticides. A European patent discloses the use of this compound in the synthesis of intermediates for molecules with pesticidal utility. epo.org Specifically, it is reacted with ethyl hydrogen malonate in the presence of n-butyllithium to form ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate. epo.org This resulting beta-keto ester is a versatile precursor for constructing more complex heterocyclic structures common in modern agrochemicals. epo.org

In the pharmaceutical domain, this compound is cited as a reactant in the creation of inhibitors for the Hepatitis C virus (HCV). google.com A U.S. patent lists the compound as a chemical intermediate used to build a larger molecule designed to interfere with the viral life cycle. google.com Similarly, a Chinese patent identifies it as a component in the synthesis of diazinopyrimidine derivatives, which have been investigated for their potential as p38 kinase inhibitors, a target for treating inflammatory diseases. google.com

These patents underscore the role of this compound not as the final inventive product, but as an essential starting material. The intellectual property protection is centered on the novel and useful properties of the complex molecules synthesized from it.

Table 1: Patented Applications of this compound

Patent ReferenceApplication AreaSpecific Use of Compound
EP 3 232 788 B1AgrochemicalsSynthesis of an intermediate (ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate) for pesticidal molecules. epo.org
US 6,995,174 B2PharmaceuticalsIntermediate in the synthesis of Hepatitis C virus (HCV) inhibitors. google.com
CN 1714093 APharmaceuticalsComponent in the synthesis of diazinopyrimidine derivatives for potential use as p38 kinase inhibitors. google.com

Emerging Patent Trends for Related Aromatic Acyl Chlorides

The broader patent landscape for aromatic acyl chlorides reveals several key trends, largely focused on improving synthetic efficiency, safety, and environmental sustainability, as well as expanding their application in creating novel functional molecules.

A notable trend is the development of safer and more efficient chlorination methods. Traditional reagents like thionyl chloride and phosgene (B1210022), while effective, pose significant handling risks. Patents have been granted for processes that utilize alternatives like triphosgene (B27547) in the presence of triphenylphosphine, offering a newer method for converting carboxylic acids to acid chlorides. google.com Other innovations focus on improving existing methods, for instance, by using specific catalyst adducts with phosgene or thionyl chloride to achieve high-purity carbonyl chlorides with low color numbers, which is crucial for pharmaceutical and cosmetic applications. google.com

There is also a significant push towards "green chemistry" principles, reflected in patents for reusable solid catalysts in acylation reactions. google.com These catalysts, often based on modified zeolites or other solid supports, aim to replace homogeneous catalysts like aluminum chloride (AlCl₃), which are difficult to separate from the reaction mixture and generate corrosive waste streams. google.com This trend addresses the need for more environmentally benign manufacturing processes in the chemical industry.

In terms of applications, there is a continuing demand for novel aromatic acyl chlorides as building blocks for sophisticated molecules. In the agrochemical sector, complex acyl chlorides are integral to the synthesis of modern insecticides, including synthetic pyrethroids and diamide (B1670390) insecticides. wikipedia.org The patenting of new insecticidal compounds often implicitly protects the novel intermediates, including specialized acyl chlorides, used in their synthesis.

Furthermore, the drive to create new materials and drugs with unique properties fuels the exploration of diverse aromatic structures. This is evident in the patenting of new coordination polymers and various heterocyclic compounds for pharmaceutical use, which frequently rely on aromatic acyl chlorides for their assembly. mdpi.com

Table 2: Emerging Patent Trends in Aromatic Acyl Chloride Technology

TrendDescriptionKey Innovations and Examples
Improved Synthesis Reagents Development of safer and more efficient alternatives to traditional, highly toxic chlorinating agents.Use of triphosgene with triphenylphosphine; google.com catalyzed reactions with phosgene/thionyl chloride to improve purity. google.com
Green Chemistry Focus on environmentally friendly processes, particularly the use of reusable catalysts to minimize waste.Application of solid, reusable catalysts for Friedel-Crafts acylation to replace homogeneous catalysts. google.com
Agrochemical Intermediates Use of complex acyl chlorides as key building blocks for new generations of high-performance pesticides.Synthesis of pyrethroids like tefluthrin (B143116) and diamide insecticides such as chlorantraniliprole. wikipedia.org
Novel Functional Molecules Application in the synthesis of new materials and pharmaceuticals with unique properties.Development of new coordination polymers, mdpi.com and patented drug scaffolds like benzothiazoles.

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthetic Methodologies

The synthesis of acyl chlorides traditionally involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. chemicalbook.com Consequently, research is pivoting towards greener and more sustainable methods for producing 4-Methoxy-2-methylbenzoyl chloride and its precursors.

A key focus is the sustainable synthesis of its parent compound, 4-Methoxy-2-methylbenzoic acid. One promising green approach involves the catalytic carboxylation of 4-methoxytoluene with carbon dioxide, utilizing catalysts such as palladium on carbon or copper chromite. nbinno.com This method leverages readily available starting materials and a common greenhouse gas, aligning with the principles of green chemistry. Another patented synthesis route starts from the inexpensive industrial chemical 3,4-dimethylphenol, proceeding through a multi-step process that includes methylation and oxidation. patsnap.com

For the final conversion step from the carboxylic acid to the acid chloride, researchers are exploring alternatives to traditional chlorinating agents. For instance, a patented method for a related isomer, 2-methyl-3-methoxybenzoyl chloride, uses bis(trichloromethyl)carbonate, also known as triphosgene (B27547), as a safer substitute for highly toxic phosgene (B1210022) gas. google.com This suggests a potential pathway for a more controlled and safer synthesis of this compound.

Furthermore, inspiration can be drawn from the synthesis of the closely related 4-methoxybenzoic acid, for which a process has been developed using anethole, a natural product extracted from plants like anise and fennel. google.com This bio-based approach, which involves ozonolysis followed by oxidation, showcases the potential for developing manufacturing routes for aromatic acids from renewable feedstocks. google.com

Table 1: Comparison of Synthetic Methods for Benzoyl Chloride Precursors

MethodStarting Material(s)Reagents/CatalystsKey AdvantagesReference(s)
Catalytic Carboxylation4-Methoxytoluene, CO₂Palladium on Carbon or Copper ChromiteUtilizes CO₂, potential for atom economy nbinno.com
Oxidation Route3,4-DimethylphenolMethylating agent, Oxidizing agentUses inexpensive starting materials patsnap.com
Bio-based SynthesisAnethole (from plants)Ozone, Hydrogen PeroxideRenewable feedstock, sustainable google.com
Phosgene Substitute2-methyl-3-methoxyphenyl magnesium chlorideTriphosgene, CatalystSafer alternative to toxic phosgene google.com
Traditional Chlorination4-Methoxybenzoic acidThionyl Chloride or Oxalyl ChlorideWell-established, high yield chemicalbook.comchemicalbook.com

This table is interactive. Click on the headers to sort the data.

Novel Catalytic Applications

While direct catalytic applications of this compound are still an emerging area, the behavior of its close isomer, 4-methoxybenzoyl chloride, provides significant insights into its potential. This related compound has been successfully employed as a radical precursor in visible-light photocatalysis for synthesizing various heterocyclic compounds. chemicalbook.comsigmaaldrich.comshreesulphuric.com This process involves the generation of reactive radicals under light, which then participate in complex bond-forming reactions.

Furthermore, 4-methoxybenzoyl chloride is a key reagent in the synthesis of specialized acylphosphine ligands. chemicalbook.comsigmaaldrich.comshreesulphuric.com These ligands are subsequently used in rhodium-catalyzed hydrosilylation of alkenes, a fundamental transformation in organic chemistry for producing organosilicon compounds. chemicalbook.comsigmaaldrich.comshreesulphuric.com

The introduction of a methyl group at the ortho position in this compound is expected to influence its electronic properties and steric profile. This modification could potentially fine-tune the reactivity and selectivity in catalytic cycles. Future research may explore how these structural changes affect its performance as a photocatalytic precursor or in the synthesis of new, sterically hindered ligands for transition-metal catalysis.

Bio-Inspired Chemical Transformations

This compound is a valuable building block in the synthesis of molecules with significant biological and bio-inspired applications. Its direct precursor, 4-Methoxy-2-methylbenzoic acid, serves as a crucial intermediate in the production of a range of pharmaceuticals, including antihistamines, antipsychotics, and anti-inflammatory drugs. nbinno.com

Drawing parallels from its close relatives, the potential of this compound becomes even more apparent. The isomer 4-methoxybenzoyl chloride is extensively used in synthesizing stilbene (B7821643) and dihydrostilbene derivatives, which are being investigated as potential anti-cancer agents. chemicalbook.comfishersci.caganeshremedies.com It is also used to create coumarin (B35378) dimers that show potential activity against HIV-1 and is a precursor for complex natural products like echinoside A. chemicalbook.comfishersci.ca Similarly, related benzamides, such as 4-Methylbenzamide, have been used in the synthesis of the targeted cancer therapy drug imatinib. biosynth.com

These examples strongly suggest that this compound is a prime candidate for the synthesis of new, biologically active compounds. The specific substitution pattern may offer advantages in molecular recognition, binding affinity, or metabolic stability, making it a target for developing novel therapeutics and bio-inspired molecules.

Table 2: Bio-Inspired Applications of this compound and Related Compounds

Compound/PrecursorApplication AreaTarget Molecule/ClassPotential Therapeutic UseReference(s)
4-Methoxy-2-methylbenzoic acidPharmaceuticalsVarious APIsAntihistamine, Antipsychotic nbinno.com
4-Methoxybenzoyl chloridePharmaceuticalsStilbene/Dihydrostilbene DerivativesAnti-cancer chemicalbook.comfishersci.caganeshremedies.com
4-Methoxybenzoyl chloridePharmaceuticalsCoumarin DimersAnti-HIV-1 fishersci.ca
4-Methoxybenzoyl chlorideNatural Product SynthesisEchinoside ABioactive compound chemicalbook.com
4-MethylbenzamidePharmaceuticalsImatinibAnti-cancer (Leukemia) biosynth.com

This table is interactive. Click on the headers to sort the data.

Role in Advanced Functional Materials

The quest for new materials with tailored properties has opened avenues for incorporating specialized organic molecules like this compound into functional systems. Its precursor, 4-Methoxy-2-methylbenzoic acid, is already utilized in the cosmetics industry as a preservative in products like skin creams and lotions, where it prevents the growth of bacteria and fungi. nbinno.com

The potential for more advanced applications is highlighted by the utility of its isomer, 4-methoxybenzoyl chloride. It has been used to modify the surface of indium tin oxide (ITO), a transparent conductor, for use as a cathode in the fabrication of organic light-emitting diodes (OLEDs). chemicalbook.comsigmaaldrich.com This modification can improve device efficiency and stability.

Another significant area is in the development of corrosion inhibitors. Derivatives of thiourea, synthesized from 4-methoxybenzoyl chloride, have shown effectiveness in protecting metals from corrosion in acidic environments. The strategic incorporation of atoms like sulfur and nitrogen facilitates strong adsorption onto the metal surface, forming a protective film.

The unique structure of this compound, with its specific electronic and steric characteristics, makes it an intriguing candidate for creating new polymers, coatings, and electronic materials. The methyl group could influence properties such as solubility, film-forming capabilities, and intermolecular interactions within a material matrix, leading to the development of advanced functional materials with enhanced performance.

Q & A

Q. What are the recommended safety protocols for handling 4-methoxy-2-methylbenzoyl chloride in laboratory settings?

  • Methodological Answer : Due to its reactive acyl chloride group, strict safety measures are required:
  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved masks) is advised for high-concentration exposure .
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation. Avoid inducing vomiting if ingested .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Two primary methods are used:
  • Friedel-Crafts Acylation : React 4-methoxy-2-methylbenzene with phosgene (COCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. Monitor reaction completion via TLC (hexane:ethyl acetate, 8:2) .
  • Carboxylic Acid Activation : Treat 4-methoxy-2-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux (70°C, 4–6 hrs). Remove excess SOCl₂ via vacuum distillation .
    Note: Schlenk-line techniques are recommended to exclude moisture .

Q. How is this compound characterized structurally?

  • Methodological Answer : Multi-technique validation ensures accuracy:
  • NMR : ¹H NMR (CDCl₃) shows methoxy singlet (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~δ 170 ppm .
  • IR : Strong C=O stretch at ~1770 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
  • X-ray Crystallography : Single-crystal analysis (via SHELX-97) resolves bond angles/lengths. Validate using R-factor (<5%) and residual density maps .

Advanced Research Questions

Q. How does the methoxy substituent influence the regioselectivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : The methoxy group (-OCH₃) is strongly electron-donating, activating the para position for electrophilic attack. In reactions with amines or alcohols:
  • Kinetic Control : Low temperatures favor para-substitution due to steric hindrance from the ortho-methyl group .
  • Computational Insights : DFT studies (e.g., Gaussian 16) show lower activation energy for para attack (~15 kcal/mol) vs. ortho (~22 kcal/mol) .
  • Experimental Validation : Monitor reaction pathways using LC-MS to detect intermediates .

Q. What computational tools are effective for predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Combine quantum mechanics and molecular dynamics:
  • Reactivity Descriptors : Calculate Fukui indices (via ORCA) to identify electrophilic/nucleophilic sites. The carbonyl carbon typically has the highest electrophilicity .
  • Solvent Effects : Use COSMO-RS (in ADF software) to model solvation in polar aprotic solvents (e.g., DMF), which stabilize transition states .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian confirm reaction pathways .

Q. How can contradictions between crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic vs. static structures:
  • Dynamic NMR : Detect rotational barriers of the methoxy group. Low-temperature ¹H NMR (e.g., –40°C) can reveal hindered rotation .
  • Twinned Crystals : Use PLATON (software) to identify twinning in XRD data. Refine with SHELXL-2018 using HKLF5 format .
  • Cross-Validation : Compare XRD bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) .

Q. What strategies mitigate hydrolysis during long-term storage of this compound?

  • Methodological Answer : Hydrolysis to the carboxylic acid is a key stability challenge:
  • Inert Atmosphere : Store under argon with molecular sieves (3Å) to adsorb moisture .
  • Stabilizers : Add 1% wt. PCl₃ to scavenge water. Confirm purity via titration (Karl Fischer) .
  • Monitoring : Track degradation via FTIR (broad –OH peak at ~3000 cm⁻¹) and adjust storage conditions .

Q. How does steric hindrance from the ortho-methyl group affect coupling reactions?

  • Methodological Answer : The ortho-methyl group reduces reactivity in bulky systems:
  • Buchwald-Hartwig Amination : Lower yields (~40%) compared to unsubstituted analogs (~75%) due to hindered Pd-ligand coordination .
  • Ultrasound-Assisted Reactions : Enhance mixing to overcome steric effects. For example, sonicate at 40 kHz for 30 mins to improve yields by 20% .
  • Crystal Packing Analysis : XRD reveals distorted geometries in coupling products, validated using Mercury 4.3 software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.